molecular formula C13H19FN2O B1438015 [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine CAS No. 1037161-46-8

[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine

Cat. No. B1438015
CAS RN: 1037161-46-8
M. Wt: 238.3 g/mol
InChI Key: RQXUTJPPGWZYLD-UHFFFAOYSA-N
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Description

“[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine” is a chemical compound with the CAS Number: 1037161-46-8. It has a molecular weight of 238.31 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is [4-(2,6-dimethyl-4-morpholinyl)-3-fluorophenyl]methanamine . The InChI code is 1S/C13H19FN2O/c1-9-7-16(8-10(2)17-9)13-4-3-11(6-15)5-12(13)14/h3-5,9-10H,6-8,15H2,1-2H3 .


Physical And Chemical Properties Analysis

“[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 238.31 .

Scientific Research Applications

Fluorescent Chemosensors

Research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds has demonstrated their capacity to detect a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the potential of chemical compounds for developing advanced sensing technologies in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Neuropharmacological Research

Studies have explored the pharmacophore structure for dopamine D2 receptor (D2R) affinity, providing insights into the therapeutic potential of D2R modulators for treating neuropsychiatric disorders. This highlights the importance of chemical compounds in advancing psychiatric medication and understanding neurotransmitter dynamics (Jůza et al., 2022).

Molecular Imaging

Investigations into the action of psychedelic drugs through molecular and functional imaging techniques offer a framework for utilizing chemical compounds in neuroscientific research. Such studies contribute to our understanding of brain function, drug action, and potential therapeutic applications for psychiatric conditions (Cumming et al., 2021).

Biomedical Applications

Research on phosphorus-containing polymers underscores the biocompatibility and utility of these materials in dentistry, regenerative medicine, and drug delivery. This exemplifies how specific chemical formulations can revolutionize biomedical materials and therapeutic strategies (Monge et al., 2011).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9-7-16(8-10(2)17-9)13-4-3-11(6-15)5-12(13)14/h3-5,9-10H,6-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXUTJPPGWZYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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